molecular formula C18H13FN6O3 B2690995 3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-47-7

3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2690995
CAS RN: 863018-47-7
M. Wt: 380.339
InChI Key: VSKKUDJOFAKBKY-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H13FN6O3 and its molecular weight is 380.339. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Novel derivatives of pyrimidine, including triazolopyrimidines, have been synthesized and shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating significant antibacterial potential. These findings suggest that pyrimidine derivatives could play a crucial role in developing new antibacterial agents to combat resistant bacterial infections (Lahmidi et al., 2019), (Prakash et al., 2007).

Anticonvulsant Activity

Research on pyrimidine derivatives has also explored their potential in treating seizures. Synthesis and testing of triazolopyrimidine analogues have demonstrated anticonvulsant activity in animal models, providing a basis for the development of new antiepileptic drugs. The structural variations within these compounds significantly influence their pharmacological efficacy, underscoring the importance of molecular design in drug development (Kelley et al., 1995), (Zhang et al., 2016).

Antitumor Activity

The antitumor potential of pyrimidine derivatives has been a subject of interest, with studies showing that certain triazolopyrimidines can inhibit tumor growth by inducing apoptosis and blocking the epithelial-to-mesenchymal transition (EMT) process in cancer cells. This mechanism highlights the potential of pyrimidine derivatives as promising candidates for cancer therapy, offering a novel approach to target tumor cells and mitigate disease progression (Safari et al., 2020).

Fluorescence Sensing and Detection

Pyrimidine derivatives have also been investigated for their applications in fluorescence sensing, particularly in detecting nitroaromatic explosives. The synthesis of triazolopyrimidine-based fluorophores has demonstrated their sensitivity to nitroaromatic compounds, indicating their potential use in security and environmental monitoring to detect explosive materials (Verbitskiy et al., 2016).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O3/c19-14-6-4-12(5-7-14)10-24-17-16(21-22-24)18(26)23(11-20-17)9-13-2-1-3-15(8-13)25(27)28/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKKUDJOFAKBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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